molecular formula C6H7NO B031158 5-Hydroxy-2-methylpyridine CAS No. 1121-78-4

5-Hydroxy-2-methylpyridine

Cat. No. B031158
Key on ui cas rn: 1121-78-4
M. Wt: 109.13 g/mol
InChI Key: DHLUJPLHLZJUBW-UHFFFAOYSA-N
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Patent
US05726314

Procedure details

To a stirred solution of 21.8 g of 5-hydroxy-2-picoline (0.2 mol) in 200 mL of glacial acetic acid was added 18 mL of 30% hydrogen peroxide (0.159 mol) in one portion. The mixture was heated in an oil bath at 80°-85° C. with stirring for 3 h. Then another 18 mL of hydrogen peroxide was added and the mixture was stirred for 3 h at the same temperature. Excess solvent was removed in vacuo followed by the addition of acetone, which caused the pyridine N-oxide to crystallize. Without further purification, 200 mL of acetic anhydride was added to the solid and the mixture was heated at 120° C. with stirring in an oil bath for 2 h. After cooling to room temperature, excess acetic anhydride was removed by high vacuum distillation. The oily material was again oxidized with 30% hydrogen peroxide twice and rearranged with acetic anhydride following the same procedure and amounts depicted above. The black oily material obtained was hydrolyzed with 200 mL of 1N HCl (0.2 mol) at room temperature for 3 weeks (hydrolysis at higher temperature may be harmful to the pyridine nucleus). The mixture was neutralized with anhydrous sodium carbonate, indicated by litmus paper and then extracted three times with 300 mL of diethylether. The combined ether extracts were dried (MgSO4), filtered and evaporated to leave a solid material in a small mount of oil. The pure product (7.8 g, 32%) was obtained by filtering the solid, followed by washing it with a small amount of ether. It is yellow in color and shows a sharp melting point at 186°-187° C. 1H NMR (d6 -DMSO) d: 11.i0 (br. s, 1H, OH); 9.87 (s, 1H, CHO); 8.35 (d, J=2Hz, 1H); 7.58 (d, J=9 Hz, 1H); 7.35 (d of d, J=2Hz, 9Hz, 1H).
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.OO.Cl.C(=O)([O-])[O-:13].[Na+].[Na+]>C(O)(=O)C.N1C=CC=CC=1>[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][N:6]=1)=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C
Name
Quantity
18 mL
Type
reactant
Smiles
OO
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath at 80°-85° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h at the same temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
followed by the addition of acetone, which
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
Without further purification, 200 mL of acetic anhydride
ADDITION
Type
ADDITION
Details
was added to the solid
STIRRING
Type
STIRRING
Details
with stirring in an oil bath for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
excess acetic anhydride was removed by high vacuum distillation
CUSTOM
Type
CUSTOM
Details
The black oily material obtained
CUSTOM
Type
CUSTOM
Details
(hydrolysis at higher temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 300 mL of diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid material in a small mount of oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=NC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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